Sodium 3-(pentafluoro-l6-sulfanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate is an organofluorine compound characterized by the presence of a pentafluoro-l6-sulfanyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(pentafluoro-l6-sulfanyl)benzoate typically involves the introduction of the pentafluoro-l6-sulfanyl group to a benzoate precursor. One common method involves the reaction of 3-bromobenzoic acid with pentafluoro-l6-sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoro-l6-sulfanyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states of sulfur.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of self-assembled monolayers (SAMs) on gold substrates, which are important for interface engineering in organic electronics and photovoltaics.
Surface Engineering: The unique electrostatic properties of the compound make it useful for modifying surface wettability and corrosion resistance.
Biological Studies:
Wirkmechanismus
The mechanism by which sodium 3-(pentafluoro-l6-sulfanyl)benzoate exerts its effects involves its ability to form self-assembled monolayers on metal surfaces. The pentafluoro-l6-sulfanyl group provides strong binding to the substrate, while the benzoate moiety influences the molecular orientation and packing density. This results in surfaces with tailored electrostatic and wetting properties, which are crucial for applications in organic electronics and surface engineering .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate is unique due to its sodium salt form, which enhances its solubility in aqueous solutions compared to its acid and ester counterparts. This property makes it particularly useful for applications requiring water-soluble compounds, such as certain biological and industrial processes.
Eigenschaften
Molekularformel |
C7H4F5NaO2S |
---|---|
Molekulargewicht |
270.15 g/mol |
IUPAC-Name |
sodium;3-(pentafluoro-λ6-sulfanyl)benzoate |
InChI |
InChI=1S/C7H5F5O2S.Na/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
FRFKBQAIHRTYCJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.